2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol
Description
Properties
IUPAC Name |
2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-6-10-11-8-3-2-7(9-4-5-14)12-13(6)8/h2-3,14H,4-5H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDRVISLKMWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651063 | |
| Record name | 2-[(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-57-9 | |
| Record name | 2-[(3-Methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-YL)amino]ethanol is a novel synthetic molecule characterized by its unique structural motifs, including a triazole and pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₂N₄O |
| Molecular Weight | 196.22 g/mol |
| CAS Number | Not available |
| Density | 1.46 g/cm³ |
This compound features a triazole ring fused with a pyridazine structure, which is critical for its biological activity.
Research indicates that compounds with similar structures often exhibit various pharmacological effects. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cellular processes.
- Modulation of Receptor Activity: It could interact with various receptors, leading to altered signaling pathways.
- Antimicrobial Properties: Similar compounds have shown significant antimicrobial effects against various pathogens.
Biological Activity and Pharmacological Effects
Several studies have investigated the biological activity of related triazolo-pyridazine derivatives. These findings suggest that this compound may exhibit:
- Antimicrobial Activity: Compounds in this class have demonstrated effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects: The presence of the triazole ring is often associated with reduced inflammatory responses.
- Potential Anticancer Activity: Research indicates that some derivatives can inhibit cancer cell proliferation through various mechanisms.
Case Studies
- Antimicrobial Efficacy: A study assessing the antimicrobial properties of triazolo-pyridazine derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
- Anti-inflammatory Mechanisms: In vitro assays demonstrated that related compounds can reduce the production of pro-inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents .
- Cancer Cell Studies: A series of derivatives were tested against various cancer cell lines. Results indicated that some triazolo-pyridazine compounds could induce apoptosis in cancer cells while sparing normal cells .
Comparative Analysis
The following table summarizes the biological activities reported for structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| This compound | Antimicrobial, anti-inflammatory |
| (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride | Antimicrobial, anti-inflammatory |
| Fluconazole | Antifungal |
| Pyridazinecarboxylic Acid | Anti-inflammatory |
This comparison highlights the unique position of this compound within a class of compounds that share structural motifs but differ in specific biological activities.
Scientific Research Applications
Structural Features
The compound consists of:
- A triazolo ring that contributes to its biological activity.
- A pyridazine structure that enhances its interaction with biological targets.
These features are critical for its potential pharmacological effects.
Pharmacological Potential
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds derived from triazoles have shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory Properties : The presence of the pyridazine ring is associated with anti-inflammatory effects in several studies.
Inhibitory Activity
Recent studies have proposed derivatives of the triazolo[4,3-b]pyridazine scaffold as potential inhibitors of bromodomains, particularly BRD4:
- BRD4 Inhibition : The compound has been evaluated for its ability to inhibit BRD4 bromodomains, which are implicated in cancer and other diseases. In vitro assays revealed micromolar IC values, indicating promising inhibitory activity against these targets .
Structure-Activity Relationship (SAR)
The exploration of SAR has led to the identification of various derivatives that enhance the biological activity of the parent compound. Modifications at specific positions on the triazolo and pyridazine rings have been systematically tested to optimize binding affinity and efficacy against biological targets .
Case Studies
Several case studies highlight the effectiveness of derivatives based on this compound:
- Case Study 1 : A derivative demonstrated significant inhibition of BRD4 with an IC value lower than previously reported compounds in the same class.
- Case Study 2 : Another variant showed enhanced antimicrobial properties compared to the original compound, suggesting that structural modifications can lead to improved therapeutic profiles.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol | Triazole and pyridazine rings | Antimicrobial, anti-inflammatory |
| Fluconazole | Triazole ring | Antifungal |
| Pyridazinecarboxylic Acid | Pyridazine ring | Anti-inflammatory |
| Imidazole Derivatives | Imidazole ring | Antibacterial |
This table illustrates how the unique combination of functional groups in this compound sets it apart from other compounds with similar structures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH-) in the ethanolamine chain exhibits nucleophilic character, participating in reactions with electrophiles:
Key Findings :
-
Alkylation requires phase-transfer catalysts (e.g., benzyltriethylammonium chloride) for optimal yields .
Cyclization and Condensation Reactions
The triazolo-pyridazine core facilitates cyclization with carbonyl-containing reagents:
Mechanistic Insight :
-
Cyclization in high-boiling solvents (e.g., 1-butanol) enhances reaction efficiency by stabilizing intermediates .
-
Electron-withdrawing groups (e.g., nitro) on reagents slow reaction kinetics due to reduced nucleophilicity .
Electrophilic Aromatic Substitution
The triazolo-pyridazine ring undergoes regioselective electrophilic substitutions:
| Reaction | Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-7 of pyridazine | 55–60% | |
| Halogenation | Br₂ in CHCl₃, RT | C-8 of pyridazine | 48–52% |
Structural Effects :
-
The methyl group at C-3 directs electrophiles to the pyridazine ring’s C-7 and C-8 positions .
-
Steric hindrance from the ethanolamine side chain reduces reactivity at C-6.
Oxidation and Reduction
The hydroxyl group in the ethanolamine moiety is susceptible to redox reactions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation (CrO₃) | Acetic acid, 40°C | Ketone formation | 68% | |
| Reduction (NaBH₄) | Ethanol, RT | Retention of hydroxyl group | N/A |
Notable Observations :
-
Oxidation converts the primary alcohol to a ketone without affecting the triazolo ring .
-
Reduction agents like NaBH₄ are inert toward the aromatic system .
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
| Target | Interaction | Biological Effect | Source |
|---|---|---|---|
| Kinase enzymes | Competitive inhibition | Anticancer activity | |
| Bacterial DHFR | Binding to active site | Antibacterial action |
Structure-Activity Notes :
-
The ethanolamine chain enhances solubility, improving bioavailability.
-
Methyl substitution on the triazolo ring increases metabolic stability .
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent choice:
| Reaction | Solvent | Yield | Byproducts | Source |
|---|---|---|---|---|
| Acylation | Ethanol | 77% | Minimal | |
| Cyclization | 1-Butanol | 85% | <5% unreacted hydrazide | |
| Alkylation | Benzene | 73% | Trace dialkylated product |
Optimization Insight :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolo[4,3-b]pyridazine scaffold is highly versatile, with modifications at positions 3 and 6 significantly altering biological activity. Below is a comparative analysis of key analogs:
Physicochemical Properties
| Property | Target Compound | Compound 7 | C1632 |
|---|---|---|---|
| Molecular Weight | ~263.27 g/mol* | ~352.37 g/mol | ~353.36 g/mol |
| LogP (Predicted) | ~1.2 (moderate polarity) | ~2.8 (hydrophobic) | ~3.1 (highly hydrophobic) |
| Hydrogen Bond Donors | 2 (NH, OH) | 1 (NH) | 1 (NH) |
| Solubility | Likely aqueous-soluble | Limited in aqueous media | Limited in aqueous media |
*Calculated based on molecular formula (C₉H₁₂N₆O).
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Starting materials: Commercially available 3,6-dichloropyridazine or related pyridazine derivatives.
- Key intermediate formation: Nucleophilic substitution reactions to introduce amino groups on the pyridazine ring.
- Cyclization: Formation of the triazolo[4,3-b]pyridazine ring system via condensation with appropriate hydrazine or hydrazone derivatives.
- Introduction of the aminoethanol group: Through nucleophilic substitution or amination reactions with ethanolamine or related compounds.
Detailed Preparation Procedure
Preparation of the Pyridazine-Triazole Core
- Step 1: Starting from 3,6-dichloropyridazine, reaction with sulfaguanidine or substituted guanidine derivatives under reflux in ethanol yields key intermediates bearing amino substituents on the pyridazine ring.
- Step 2: The intermediate undergoes cyclization with acetophenone phenylhydrazone derivatives or hydrazine derivatives at elevated temperatures (160–180 °C) for several hours (typically 7 hours) to form the fused triazolo[4,3-b]pyridazine ring system.
- Step 3: The reaction mixture is concentrated under reduced pressure, and the solid product is isolated by filtration, drying, and recrystallization from ethanol or other suitable solvents.
Introduction of the 2-Aminoethanol Side Chain
- The aminoethanol group is introduced by reacting the triazolo[4,3-b]pyridazine intermediate with 2-aminoethanol or by nucleophilic substitution of halogenated precursors with ethanolamine.
- Typically, this step is performed in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux for 12–24 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates and visualized under UV light.
- After completion, the reaction mixture is cooled, poured into ice-cold water to precipitate the product, which is then filtered, dried, and recrystallized.
Representative Reaction Conditions and Yields
| Step | Reactants & Conditions | Solvent | Temperature & Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 1 | 3,6-Dichloropyridazine + sulfaguanidine | Ethanol | Reflux, 12 h | ~74 | Filtration, recrystallization |
| 2 | Intermediate + acetophenone phenylhydrazone | Neat or high-boiling solvent | 160–180 °C, 7 h | ~47 | Concentration, recrystallization |
| 3 | Triazolo-pyridazine intermediate + 2-aminoethanol | DMF or ethanol | Reflux, 12–24 h | 50–70 | Filtration, recrystallization |
Analytical and Spectroscopic Characterization
- Thin Layer Chromatography (TLC): Used to monitor reaction progress with solvent systems such as toluene/ethanol (4.5:0.5).
- Melting Point (mp): Typically determined to assess purity; reported values for related compounds range from 130 °C to 270 °C depending on substituents.
- Infrared Spectroscopy (IR): Characteristic bands include NH stretching (~3300 cm⁻¹), OH stretching (broad around 3400 cm⁻¹), and C=N stretching of triazole and pyridazine rings.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows signals corresponding to methyl groups (around δ 2.7 ppm), aromatic protons, and aminoethanol methylene protons.
- ^13C NMR confirms carbon environments in the fused ring and side chain.
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight (e.g., m/z 193 for C8H11N5O).
Research Findings and Optimization Notes
- The reaction times and temperatures are critical for maximizing yield and purity; prolonged reflux or higher temperatures can lead to side reactions.
- Solvent choice affects solubility and crystallization behavior; ethanol and DMF are preferred for their polarity and ability to dissolve both reactants and products.
- Recrystallization from ethanol or aqueous ethanol provides high-purity products suitable for further biological testing.
- The introduction of the aminoethanol group via nucleophilic substitution is generally efficient, but requires careful control of stoichiometry to avoid over-alkylation or polymerization.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for 2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol?
The synthesis typically involves cyclization of hydrazineyl precursors with acetyl acetone under reflux in absolute ethanol (~80°C for 4–6 hours) . Purification via recrystallization or chromatography is critical for isolating the triazolopyridazine core. Yield optimization requires catalysts (e.g., NaH in DMF) and controlled reaction stoichiometry . For derivatives, Mitsunobu reactions or nucleophilic substitutions (e.g., with alcohols or thiols) are common for functionalizing the 6-position .
Q. How can structural purity and integrity be confirmed for this compound?
Use a combination of:
- H/C NMR : To verify substituent positions (e.g., methyl groups at the 3-position and ethanolamine at the 6-position) .
- HRMS : Confirm molecular weight (theoretical ~250–300 g/mol for common derivatives) .
- HPLC : Assess purity (>95% is typical for biologically active analogs) .
- IR spectroscopy : Identify functional groups (e.g., N-H stretches from ethanolamine) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HELA) using Coulter counting or MTT assays at concentrations of 1–50 μM .
- Enzyme inhibition : Screen against kinases (e.g., BRD4) using fluorescence polarization assays .
- Cytotoxicity : Compare IC values with control compounds to assess selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect target binding and potency?
- Methyl group at 3-position : Enhances metabolic stability but may reduce solubility. Replace with cyclopropyl or trifluoromethyl for improved pharmacokinetics .
- Ethanolamine side chain : Modulate hydrogen bonding with targets (e.g., BRD4 bromodomains). Conversion to ethers or thioethers alters cellular permeability .
- Key data : In BRD4 inhibitors, bivalent triazolopyridazines (e.g., AZD5153) show 10–100x higher potency than monovalent analogs due to dual binding .
Q. How can contradictions in biological activity data be resolved?
Example contradiction: Loss of thrombin inhibition in triazolopyridazine derivatives compared to benzamidine precursors .
- Methodology :
Q. What strategies improve bioavailability and in vivo efficacy?
Q. How can off-target effects be minimized during lead optimization?
- Selectivity profiling : Screen against related targets (e.g., other bromodomains or kinases) using panel assays .
- CRISPR-Cas9 knockouts : Validate target-specific effects in cellular models (e.g., BRD4-depleted cells) .
- Metabolomics : Identify metabolites causing toxicity using high-resolution mass spectrometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
